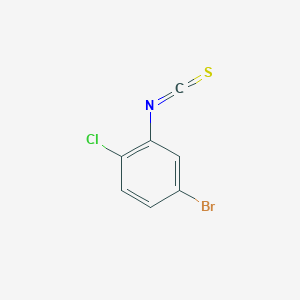

4-Bromo-1-chloro-2-isothiocyanatobenzene

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-1-chloro-2-isothiocyanatobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrClNS/c8-5-1-2-6(9)7(3-5)10-4-11/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHJVYKIKOGHZRC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)N=C=S)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrClNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.53 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 4 Bromo 1 Chloro 2 Isothiocyanatobenzene

Nucleophilic Additions to the Isothiocyanate Group

The isothiocyanate group (-N=C=S) is a versatile electrophilic center, readily undergoing addition reactions with a variety of nucleophiles. This reactivity is central to the synthetic utility of 4-Bromo-1-chloro-2-isothiocyanatobenzene in constructing more complex molecular architectures.

Reactions with Amines and Hydrazides: Formation of Thioureas and Thiosemicarbazides

The reaction of isothiocyanates with primary and secondary amines is a well-established and efficient method for the synthesis of thiourea (B124793) derivatives. nih.govorganic-chemistry.org This reaction proceeds through the nucleophilic attack of the amine nitrogen on the central carbon atom of the isothiocyanate group. Similarly, reactions with hydrazides yield thiosemicarbazides, which are valuable intermediates in the synthesis of various heterocyclic compounds. nih.gov

The general mechanism involves the formation of a dithiocarbamate (B8719985) salt intermediate when an amine reacts with carbon disulfide, which can then be desulfurized to produce the isothiocyanate. This isothiocyanate can further react with another amine molecule to form the final thiourea product. nih.gov Mechanochemical methods, such as ball milling, have been shown to be effective for the synthesis of diarylthioureas from aromatic isothiocyanates and anilines, often resulting in high yields. nih.gov

For instance, the reaction of 4-bromophenyl isothiocyanate with various anilines via manual grinding has been reported to produce diarylthioureas in 89–98% yield. nih.gov

Table 1: Synthesis of Thioureas and Thiosemicarbazides

| Reactant 1 | Reactant 2 | Product | Reaction Type |

|---|---|---|---|

| 4-Bromo-1-chloro-2-isothiocyanatobenzene | Amine | N-(4-Bromo-1-chloro-2-phenyl)thiourea derivative | Nucleophilic Addition |

| 4-Bromo-1-chloro-2-isothiocyanatobenzene | Hydrazide | N-(4-Bromo-1-chloro-2-phenyl)thiosemicarbazide derivative | Nucleophilic Addition |

Annulation Reactions with Nitrogen-Containing Nucleophiles (e.g., formation of thiazolidines, iminothiazolidines)

The isothiocyanate functionality of 4-Bromo-1-chloro-2-isothiocyanatobenzene serves as a key building block in annulation reactions to form various heterocyclic systems, particularly thiazolidine (B150603) derivatives. These reactions typically involve the initial formation of a thiourea intermediate, which then undergoes cyclization with a suitable bifunctional reagent.

One common strategy involves the reaction of the isothiocyanate with an amine to form a thiourea, which is then reacted with a compound containing both a nucleophilic and an electrophilic center, such as α-haloketones or chloroacetic acid, to construct the thiazolidine ring. bas.bgresearchgate.net For example, new 2-imino-4-thiazolidinone derivatives have been synthesized by the one-pot multicomponent reaction of thiourea derivatives, hetaryl aldehydes, and chloroacetic acid. bas.bg

The synthesis of 2-iminothiazolines can be achieved by reacting 1,3-disubstituted thioureas with 1-bromo-1-nitroalkenes. nih.gov This reaction proceeds via a Michael addition followed by intramolecular nucleophilic substitution and subsequent aromatization. nih.gov Furthermore, multicomponent reactions involving an isothiocyanate, a primary amine, and dimethyl acetylenedicarboxylate (B1228247) provide a direct route to 2-imino-1,3-thiazolidin-4-ones. crimsonpublishers.com

Table 2: Examples of Annulation Reactions

| Reactants | Product Type | Key Features of Reaction |

|---|---|---|

| Thiourea derivatives, Hetaryl aldehydes, Chloroacetic acid | 2-Imino-4-thiazolidinone | One-pot multicomponent reaction. bas.bg |

| 1,3-Disubstituted thioureas, 1-Bromo-1-nitroalkenes | 2-Iminothiazoline | Michael addition followed by cyclization. nih.gov |

Cycloaddition Chemistry of the Isothiocyanate Moiety

The isothiocyanate group can participate in cycloaddition reactions, although this is a less commonly explored area of its reactivity compared to nucleophilic additions. These reactions offer pathways to unique heterocyclic structures. For instance, isothiocyanates can react with certain 1,3-dipoles to form five-membered heterocyclic rings.

While specific examples involving 4-Bromo-1-chloro-2-isothiocyanatobenzene are not extensively documented in the provided search results, the general reactivity pattern of isothiocyanates suggests potential for such transformations.

Reactions with Acetonitrile (B52724) to Form Amides

A notable reaction involving the isothiocyanate group is its potential interaction with acetonitrile, particularly under conditions of reduction. In the context of the reduction of a related compound, 5-bromo-2-chloro-4′-ethoxybenzophenone, in acetonitrile, an impurity was formed. This impurity, N-acetyl-5-bromo-2-chloro-4′-ethoxydiphenylmethylamine, is suggested to arise from the nucleophilic addition of acetonitrile to a carbocation intermediate, followed by hydrolysis. google.com This indicates that under certain conditions, the isothiocyanate group or its derivatives could be susceptible to reaction with acetonitrile, leading to amide-like structures.

Reactions Involving the Halogenated Aromatic Ring

The presence of two halogen atoms, bromine and chlorine, on the benzene (B151609) ring of 4-Bromo-1-chloro-2-isothiocyanatobenzene deactivates the ring towards electrophilic aromatic substitution. However, these reactions are still possible under specific conditions and the directing effects of the substituents play a crucial role.

Electrophilic Aromatic Substitution on Dihalogenated Arenes

In general, electrophilic aromatic substitution involves the attack of an electrophile on the electron-rich benzene ring, leading to the formation of a resonance-stabilized carbocation intermediate (benzenonium ion), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.comlibretexts.org The rate-determining step is the initial attack of the electrophile. libretexts.orguci.edu

The substituents already present on the benzene ring influence both the rate of reaction and the position of the incoming electrophile. libretexts.orglibretexts.org Halogens are deactivating groups due to their electron-withdrawing inductive effect, yet they are ortho, para-directors because of their ability to donate a lone pair of electrons through resonance, which helps to stabilize the carbocation intermediate. uci.edulibretexts.org

In a dihalogenated benzene ring like that of 4-Bromo-1-chloro-2-isothiocyanatobenzene, the directing effects of both halogens and the isothiocyanate group must be considered. Both chlorine and bromine are ortho, para-directors. uci.edu The isothiocyanate group is generally considered to be a deactivating, meta-directing group. The combined influence of these groups will determine the regioselectivity of any further substitution. When substituents have conflicting directing effects, the outcome is determined by the sum of their individual effects, with strongly activating groups typically having a dominant influence. libretexts.org In the case of multiple deactivating groups, the reaction conditions will need to be more forcing to achieve substitution.

Nucleophilic Aromatic Substitution in Activated Halogenated Isothiocyanates

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides, particularly when the aromatic ring is activated by electron-withdrawing groups. wikipedia.org The isothiocyanate (–N=C=S) group in 4-bromo-1-chloro-2-isothiocyanatobenzene acts as a potent electron-withdrawing substituent, deactivating the benzene ring towards electrophilic attack but activating it for nucleophilic substitution. libretexts.orgyoutube.com This activation occurs because the electron-withdrawing group can stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. libretexts.orgyoutube.com

The SNAr mechanism proceeds via a two-step addition-elimination process. pressbooks.pub First, a nucleophile attacks the carbon atom bearing a leaving group (in this case, a halogen), forming the resonance-stabilized Meisenheimer complex. wikipedia.orglibretexts.org In the second step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com

For 4-bromo-1-chloro-2-isothiocyanatobenzene, both the chloro and bromo substituents are positioned ortho and para, respectively, to the activating isothiocyanate group. This positioning is crucial, as it allows for effective delocalization and stabilization of the negative charge in the Meisenheimer intermediate. libretexts.orgpressbooks.pub

A key consideration in the SNAr of dihalogenated compounds is regioselectivity—which halogen is preferentially displaced. The reactivity of halogens as leaving groups in SNAr reactions typically follows the order F > Cl ≈ Br > I. wikipedia.org This is contrary to SN2 reactions and is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the greater electronegativity and inductive electron withdrawal of the halogen, making the attached carbon more electrophilic. youtube.com Based on this trend, it is plausible that nucleophilic attack would preferentially occur at the carbon bearing the chlorine atom over the bromine atom. However, gas-phase studies have shown a different reactivity order (I < Br < Cl < F) for the Gibbs free energies of reaction between halobenzene radical cations and pyridine, suggesting that reaction conditions play a significant role. nih.govresearchgate.net

Table 1: General Reactivity Trends in Nucleophilic Aromatic Substitution (SNAr)

| Feature | Description | Relevance to 4-Bromo-1-chloro-2-isothiocyanatobenzene |

|---|---|---|

| Activating Group | Electron-withdrawing group (EWG) that stabilizes the Meisenheimer complex. | The isothiocyanate (-NCS) group is a strong EWG, activating the ring. |

| Leaving Group | Typically a halide. Reactivity order is often F > Cl ≈ Br > I. wikipedia.org | Both Cl and Br are potential leaving groups. Cl is generally a better leaving group in SNAr. |

| Positioning | EWG must be ortho or para to the leaving group for effective stabilization. libretexts.org | Both halogens are ortho/para to the -NCS group, activating both sites. |

| Mechanism | Two-step addition-elimination, forming a carbanionic intermediate. pressbooks.pub | Reaction with a nucleophile would form a Meisenheimer complex. |

Organometallic Reactions: Halogen-Lithium Exchange Strategies

Halogen-lithium exchange is a powerful transformation in organometallic chemistry used to generate highly reactive organolithium species from organic halides. numberanalytics.com This reaction involves treating an organic halide with an organolithium reagent, most commonly n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). The reaction is typically fast, kinetically controlled, and proceeds at low temperatures to avoid side reactions. acs.org

The rate of halogen-lithium exchange is dependent on the halogen, following the general trend I > Br > Cl >> F. researchgate.net This selectivity is driven by the stability of the resulting carbanion and the thermodynamics of the exchange. For di- or polyhalogenated aromatic compounds, this predictable reactivity allows for regioselective functionalization.

In the case of 4-bromo-1-chloro-2-isothiocyanatobenzene, the significant difference in reactivity between bromine and chlorine towards lithium exchange allows for high regioselectivity. Treatment with one equivalent of an alkyllithium reagent at low temperature (e.g., -78 °C) would be expected to selectively replace the bromine atom at the C-4 position, leaving the chlorine atom at C-1 and the isothiocyanate group at C-2 untouched. acs.orgresearchgate.net This selective exchange yields the versatile aryllithium intermediate, 4-lithio-1-chloro-2-isothiocyanatobenzene. This intermediate can then be trapped with various electrophiles (e.g., CO₂, aldehydes, ketones, silyl (B83357) halides) to introduce a wide range of functional groups at the C-4 position.

Studies on substituted dihalobenzenes have consistently shown that bromine is exchanged preferentially over chlorine. researchgate.net Furthermore, the presence of directing groups can influence the regioselectivity of lithiation, although in this case, the inherent reactivity difference between Br and Cl is the dominant factor. uni-regensburg.dearkat-usa.orgrsc.org

Table 2: Selectivity in Halogen-Lithium Exchange Reactions

| Halogen | Relative Rate of Exchange | Predicted Outcome for 4-Bromo-1-chloro-2-isothiocyanatobenzene |

|---|---|---|

| Iodine | Fastest | Not applicable |

| Bromine | Intermediate | Selective exchange at C-4 (C-Br bond) |

| Chlorine | Slow | Unreactive under conditions selective for bromine exchange |

| Fluorine | Slowest | Not applicable |

Cross-Coupling Methodologies for Aryl-Halogenated Isothiocyanates

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Stille reactions, are fundamental tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orglibretexts.org These reactions typically involve the coupling of an organic halide or triflate with an organometallic or unsaturated partner. organic-chemistry.org

The reactivity of aryl halides in the oxidative addition step of the catalytic cycle, which is often rate-determining, follows the order I > Br > OTf >> Cl. libretexts.orgbeilstein-journals.org This predictable selectivity allows for the sequential and site-selective functionalization of polyhalogenated aromatic compounds.

For 4-bromo-1-chloro-2-isothiocyanatobenzene, the C-Br bond is significantly more reactive than the C-Cl bond under typical palladium-catalyzed cross-coupling conditions. This allows for selective modification at the C-4 position.

Suzuki-Miyaura Coupling: Reaction with a boronic acid or boronic ester in the presence of a palladium catalyst and a base would selectively form a new C-C bond at the C-4 position. libretexts.orgnih.govnih.gov This would leave the C-Cl bond intact for potential further transformation under more forcing conditions.

Heck Reaction: The coupling of the C-Br bond with an alkene would occur preferentially, leading to the formation of a 4-alkenyl-1-chloro-2-isothiocyanatobenzene derivative. wikipedia.orglibretexts.orgodinity.com

Stille Coupling: Reaction with an organostannane reagent would also be expected to proceed selectively at the C-4 position.

This differential reactivity provides a strategic advantage for the synthesis of complex, polysubstituted aromatic structures from a single, readily available starting material. By choosing the appropriate coupling partners and reaction conditions, one can selectively functionalize the C-Br bond while preserving the C-Cl and isothiocyanate functionalities for subsequent chemical steps.

Intramolecular Cyclization and Rearrangement Pathways

Aryl isothiocyanates are valuable precursors for the synthesis of various heterocyclic systems, most notably benzothiazoles. indexcopernicus.comresearchgate.netresearchgate.net These transformations often proceed via intramolecular cyclization, where a nucleophilic center within the molecule or in a reacting partner attacks the electrophilic carbon of the isothiocyanate group.

While 4-bromo-1-chloro-2-isothiocyanatobenzene does not possess an inherent nucleophilic group for direct intramolecular cyclization, it can readily participate in intermolecular reactions that lead to cyclized products. A classic example is the reaction with 2-aminothiophenol (B119425). The amino group of 2-aminothiophenol would first act as a nucleophile, attacking the isothiocyanate carbon of 4-bromo-1-chloro-2-isothiocyanatobenzene to form a thiourea intermediate. Subsequent intramolecular nucleophilic attack by the thiol group onto the aromatic ring (displacing a halogen) or through other cyclization mechanisms like oxidative C-S bond formation can lead to the formation of a complex benzothiazole (B30560) derivative. researchgate.netresearchgate.net Copper- or palladium-catalyzed intramolecular C-S bond formation is a common strategy for synthesizing 2-aminobenzothiazoles from aryl halides and thioureas. researchgate.net

Aryl isothiocyanates can also undergo rearrangement reactions. researchgate.netacs.org For instance, thermal or acid-catalyzed conditions can promote rearrangements, although these are more common for acyl or thioacyl isothiocyanates. arkat-usa.org For 1-(2-isothiocyanatophenyl)pyrrolidines, acid-catalyzed thermal conditions can induce a rearrangement to form benzimidazothiazepines. researchgate.net While specific rearrangement pathways for 4-bromo-1-chloro-2-isothiocyanatobenzene are not extensively documented, the inherent reactivity of the isothiocyanate group suggests potential for such transformations under specific conditions. acs.org

Influence of Halogen Substituents on Isothiocyanate Reactivity

The reactivity of the isothiocyanate group in 4-bromo-1-chloro-2-isothiocyanatobenzene is significantly modulated by the electronic and steric effects of the bromo and chloro substituents.

Electronic Effects: Both chlorine and bromine are electronegative atoms that exert a strong electron-withdrawing inductive effect (-I). nih.gov This effect decreases the electron density of the aromatic ring and, by extension, increases the electrophilicity of the carbon atom in the isothiocyanate group (–N=C =S). This enhanced electrophilicity makes the isothiocyanate more susceptible to attack by nucleophiles. The presence of two such groups (ortho-chloro and para-bromo) synergistically enhances this effect compared to a non-halogenated phenyl isothiocyanate. The activating influence of electron-withdrawing groups on nucleophilic attack is a well-established principle in aromatic chemistry. libretexts.orgmsu.eduyoutube.com

Steric Effects: The chlorine atom at the C-2 position (ortho to the isothiocyanate group) can exert a steric hindrance effect. This can influence the approach of bulky nucleophiles to the isothiocyanate carbon or to the adjacent C-1 position. Studies on ortho-substituted substrates in SNAr reactions have shown that steric factors can weaken the reaction efficiency. nih.govnih.gov

Resonance Effects: Halogens also have a weak electron-donating resonance effect (+R) due to their lone pairs of electrons. However, for chlorine and bromine, the inductive effect is dominant.

Table 3: Summary of Halogen Substituent Effects on Isothiocyanate Reactivity

| Substituent | Position | Electronic Effect | Steric Effect | Net Impact on Isothiocyanate Group |

|---|---|---|---|---|

| Chloro | ortho (C-2) | Strong inductive withdrawal (-I), weak resonance donation (+R) | Moderate steric hindrance | Increases electrophilicity; may hinder approach of bulky nucleophiles. |

| Bromo | para (C-4) | Strong inductive withdrawal (-I), weak resonance donation (+R) | Negligible | Increases electrophilicity. |

Theoretical and Computational Studies of 4 Bromo 1 Chloro 2 Isothiocyanatobenzene and Analogues

Electronic Structure and Molecular Orbital Analysis (e.g., DFT Calculations)

The presence of two different halogen atoms (bromine and chlorine) and an isothiocyanate group (-N=C=S) on the benzene (B151609) ring creates a complex electronic environment. The halogens are highly electronegative and withdraw electron density from the aromatic ring through the sigma framework (inductive effect), while also donating electron density through their lone pairs via the pi system (resonance effect). The isothiocyanate group is also strongly electron-withdrawing.

Molecular orbital analysis, particularly of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is critical. The HOMO represents the region from which an electron is most likely to be donated (nucleophilic character), while the LUMO indicates the region most likely to accept an electron (electrophilic character). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

In analogous halogenated aromatic compounds, DFT studies have shown that the HOMO is typically distributed over the aromatic ring and the substituents with lone pairs, while the LUMO is often localized on the ring and any electron-withdrawing groups. For 4-bromo-1-chloro-2-isothiocyanatobenzene, the HOMO would likely have significant contributions from the p-orbitals of the bromine, chlorine, and sulfur atoms, as well as the π-system of the benzene ring. The LUMO would be expected to be a π* orbital of the aromatic system, with significant density on the carbon atoms and the C=S bond of the isothiocyanate group.

Table 1: Predicted Molecular Properties for 4-Bromo-1-chloro-2-isothiocyanatobenzene and its Isocyanate Analogue This table, generated from predicted data, highlights key differences in electronic properties and descriptors between the isothiocyanate and its corresponding isocyanate analogue.

| Property | 4-Bromo-1-chloro-2-isothiocyanatobenzene | 4-Bromo-1-chloro-2-isocyanatobenzene |

| Molecular Formula | C₇H₃BrClNS | C₇H₃BrClNO |

| Monoisotopic Mass | 246.8858 Da | 230.90865 Da |

| Predicted XlogP | 4.6 | 4.0 |

| Predicted CCS ([M+H]⁺, Ų) | 130.1 | 133.5 |

| Data sourced from PubChem predictions. uni.luuni.lu |

Conformational Analysis and Steric Effects

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) and their relative energies. For 4-bromo-1-chloro-2-isothiocyanatobenzene, the primary conformational flexibility arises from the rotation of the isothiocyanate group around the C-N single bond.

The orientation of the -N=C=S group relative to the plane of the benzene ring is influenced by steric and electronic factors. The bulky bromine and chlorine atoms ortho and meta to the isothiocyanate group create significant steric hindrance. This hindrance will likely result in a non-planar ground state conformation, where the isothiocyanate group is twisted out of the plane of the aromatic ring to minimize repulsive interactions with the adjacent chlorine atom.

Computational studies on analogous substituted benzenes have demonstrated that such steric clashes lead to distinct energy minima. nih.gov Theoretical calculations, for instance using DFT, can map the potential energy surface (PES) for the rotation of the isothiocyanate group. This would reveal the most stable conformer(s) and the energy barriers to rotation between them. It is expected that the most stable conformation for 4-bromo-1-chloro-2-isothiocyanatobenzene would involve a significant dihedral angle between the plane of the -N=C=S group and the benzene ring to alleviate steric strain between the sulfur atom and the chlorine atom.

Computational Insights into Reaction Mechanisms and Transition States

Computational chemistry is an indispensable tool for elucidating complex reaction mechanisms, providing detailed pictures of transition states that are transient and cannot be observed directly by experiment. nih.govresearchgate.net For 4-bromo-1-chloro-2-isothiocyanatobenzene, this approach can be used to study its reactions, such as nucleophilic attack at the central carbon of the isothiocyanate group, a characteristic reaction for this functional group.

When reacting with a nucleophile (e.g., an amine or a thiol), the reaction proceeds through a transition state where the new bond is partially formed and the C=N and C=S double bonds are reorganizing. DFT calculations can model the geometry and energy of this transition state, allowing for the calculation of the activation energy barrier. nih.gov A lower activation energy implies a faster reaction rate.

These computational models can also explain selectivity in reactions. For example, if a reactant has multiple potential sites for attack, computational analysis of the different possible transition states can predict which product is most likely to form (regioselectivity). This mechanistic understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes. nih.gov

Prediction of Reactivity and Selectivity through Quantum Chemical Descriptors

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that help predict its reactivity and selectivity. One of the most powerful descriptors is the Molecular Electrostatic Potential (MEP). The MEP maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue).

For 4-bromo-1-chloro-2-isothiocyanatobenzene, an MEP surface would show:

Negative potential around the sulfur atom and the nitrogen atom of the isothiocyanate group, indicating their nucleophilic character and ability to act as hydrogen bond acceptors.

Positive potential on the central carbon atom of the isothiocyanate group, confirming it as the primary site for nucleophilic attack.

Positive regions (σ-holes) on the outer face of the bromine and chlorine atoms along the C-X bond axis, which are crucial for halogen bonding interactions.

Studies on analogous bromo and chloro-substituted thiourea (B124793) derivatives have quantified the positive potential (Vs,max) of these σ-holes, confirming their ability to act as halogen bond donors. nih.gov

Table 2: Calculated Maximum Electrostatic Potential (Vs,max) on Halogen σ-holes in Analogous Compounds This table shows the calculated strength of the σ-hole for bromine and chlorine in related molecules, which is indicative of their potential for halogen bonding.

| Halogen Substituent | Vs,max (kcal/mol) |

| Bromo | +9.3 |

| Chloro | +2.9 |

| Data adapted from a theoretical study on adamantane-thiourea derivatives. nih.gov |

These descriptors allow for a rational prediction of how the molecule will interact with other reagents, guiding the design of experiments and the development of new chemical transformations.

Halogen Bonding Interactions in Isothiocyanate Derivatives

Halogen bonding is a highly directional, non-covalent interaction between an electrophilic region on a halogen atom (the σ-hole) and a nucleophilic site, such as a lone pair on a nitrogen, oxygen, or sulfur atom. nih.gov In 4-bromo-1-chloro-2-isothiocyanatobenzene, both the bromine and chlorine atoms possess σ-holes, making them potential halogen bond donors.

The strength of a halogen bond depends on the polarizability of the halogen (I > Br > Cl > F) and the electron-withdrawing nature of the group to which it is attached. The aromatic ring and the other substituents in 4-bromo-1-chloro-2-isothiocyanatobenzene influence the size and magnitude of the positive potential of the σ-holes on both Br and Cl. Computational studies have shown that the σ-hole on bromine is generally more positive and thus a stronger halogen bond donor than that on chlorine. nih.gov

These halogen bonding interactions can play a significant role in the solid-state packing of the molecule, influencing its crystal structure. In a biological context, halogen bonding is increasingly recognized as a key interaction in drug-receptor binding. The bromine and chlorine atoms of 4-bromo-1-chloro-2-isothiocyanatobenzene could form specific halogen bonds with nucleophilic sites (e.g., backbone carbonyls) in a protein target, contributing to binding affinity and selectivity. Theoretical models are essential for identifying and quantifying these critical interactions. nih.gov

Derivatization and Advanced Applications in Chemical Synthesis

Synthesis of Heterocyclic Scaffolds Incorporating the Halogenated Aryl Isothiocyanate Core

The isothiocyanate group (-N=C=S) is a key functional handle that readily participates in cyclization reactions to form various sulfur- and nitrogen-containing heterocycles. The presence of bromo and chloro substituents on the aryl ring provides additional sites for further functionalization, making the core structure particularly valuable for creating libraries of substituted heterocyclic compounds.

The synthesis of thiazolidine (B150603) and its derivatives, such as iminothiazolidines, can be effectively achieved using aryl isothiocyanates as a key starting material. These five-membered rings are of significant interest in medicinal chemistry.

One established method involves the reaction of an aryl isothiocyanate with a suitable propargyl amine. For instance, the reaction between various aryl isothiocyanates and N-substituted propargyl amines on a silica (B1680970) gel surface provides a convenient, one-pot synthesis of fully substituted thiazolidines. This reaction proceeds through the initial formation of a thiourea (B124793) intermediate, which then undergoes intramolecular cyclization. The use of silica gel as a solid support facilitates the reaction by bringing the reactants into close proximity, presumably through hydrogen bonding interactions.

While direct synthesis examples using 4-bromo-1-chloro-2-isothiocyanatobenzene are not extensively documented in readily available literature, analogous reactions with other aryl isothiocyanates provide a clear synthetic pathway. The reaction of 4-bromo-1-chloro-2-isothiocyanatobenzene with an appropriate amine would yield the corresponding N-(4-bromo-2-chlorophenyl)thiourea. This intermediate can then be cyclized with α-halo esters or α-halo ketones to produce thiazolidinone or iminothiazolidine scaffolds. For example, condensation of thiourea with α-bromo-carboxylic acids is a known method for producing 2-imino-4-thiazolidinones. nih.gov

A plausible synthetic route to 2-imino-4-thiazolidinone derivatives starting from 4-bromo-1-chloro-2-isothiocyanatobenzene is presented below.

| Step | Reactants | Product | Description |

| 1 | 4-Bromo-1-chloro-2-isothiocyanatobenzene + Amine (e.g., ammonia) | N-(4-Bromo-2-chlorophenyl)thiourea | Formation of the thiourea intermediate. |

| 2 | N-(4-Bromo-2-chlorophenyl)thiourea + α-haloacetyl halide (e.g., chloroacetyl chloride) | 2-[(4-Bromo-2-chlorophenyl)imino]thiazolidin-4-one | Cyclization to form the thiazolidinone ring. |

The reactivity of the isothiocyanate group is also harnessed for the synthesis of thiazole (B1198619) and thiadiazole ring systems, which are prevalent in many biologically active compounds.

Thiadiazoles: A well-defined route to 1,3,4-thiadiazole (B1197879) derivatives starts from an aryl isothiocyanate. For example, a synthetic pathway analogous to that used for 4-chlorophenyl isothiocyanate can be applied. researchgate.net This involves a three-step process:

Reaction of the aryl isothiocyanate with hydrazine (B178648) hydrate (B1144303) to form the corresponding N-arylhydrazinecarbothioamide.

Cyclization of this intermediate with carbon disulfide (CS₂) in the presence of a base like sodium hydroxide (B78521) to form the 5-(arylamino)-1,3,4-thiadiazole-2-thiol.

Alkylation of the thiol group with various electrophiles, such as 2-bromoacetophenone (B140003) derivatives, to yield the final substituted 1,3,4-thiadiazole products. researchgate.net

The reaction of N-phenylguanidine with aryl isothiocyanates under basic conditions in DMF has also been reported to yield 3,5-bis(anilino)-1,2,4-thiadiazoles. acs.org

Thiazoles: Thiazole derivatives can be synthesized from aryl isothiocyanates through various routes. One common method is the Hantzsch thiazole synthesis, where a thiourea or thioamide (which can be derived from an isothiocyanate) reacts with an α-haloketone. The reaction of 4-bromo-1-chloro-2-isothiocyanatobenzene with a source of ammonia (B1221849) would generate the corresponding thiourea, which could then be reacted with an α-haloketone to build the thiazole ring. Additionally, reactions of aromatic aldehyde thiosemicarbazones with cyclizing agents like ethyl 2-chloroacetoacetate or 2-bromoacetophenone are used to obtain hydrazino-thiazole derivatives. rsc.org

Benzothiazoles: The synthesis of 2-aminobenzothiazoles can be achieved from aryl isothiocyanates under metal-free conditions. mdpi.com This reaction involves the use of formamides as the amino source, with n-Bu₄NI and TBHP promoting the reaction. The proposed mechanism involves the formation of an aminyl radical, which adds to the isothiocyanate group, followed by cyclization. mdpi.com This method is applicable to a variety of substituted aryl isothiocyanates, suggesting its feasibility for 4-bromo-1-chloro-2-isothiocyanatobenzene. Another approach involves the reaction of aryl isothiocyanates with 2-aminophenols or 2-aminothiophenols. acs.org

Quinazolinones: Quinazolinone scaffolds, important in medicinal chemistry, can be synthesized by reacting aryl isothiocyanates with anthranilic acid. mdpi.com This reaction typically proceeds in a solvent like ethanol (B145695) with a catalytic amount of a base such as triethylamine. The process involves the initial formation of a thiourea derivative, which then undergoes cyclization to form a 3-aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one. mdpi.com This thioxoquinazoline can be further modified, for example, by reaction with hydrazine hydrate to introduce a hydrazinyl group at the 2-position, which can then be used to build more complex structures. mdpi.com

| Heterocycle | Key Reactants with Aryl Isothiocyanate | General Conditions | Resulting Scaffold |

| Quinazolinone | Anthranilic acid | Ethanol, Triethylamine, Reflux | 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-one |

| Benzothiazole (B30560) | Formamides | n-Bu₄NI, TBHP | 2-Aminobenzothiazole |

| Benzothiazole | 2-Aminothiophenol (B119425) | Various | 2-(Arylamino)benzothiazole |

Design and Synthesis of Complex Molecular Architectures via Multi-Component Reactions

Multi-component reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single step to form a product that incorporates substantial parts of all starting materials. Aryl isothiocyanates are valuable substrates in MCRs, particularly in isocyanide-based MCRs like the Ugi four-component reaction (Ugi-4CR).

While a classic Ugi reaction involves a carboxylic acid, an amine, a ketone or aldehyde, and an isocyanide, variations of this reaction can incorporate isothiocyanates. The isothiocyanate can act as a precursor or a direct component. For instance, isothiocyanates can be used to generate thiourea derivatives that then participate in subsequent reactions. The Ugi reaction is renowned for its ability to generate a high degree of molecular diversity, producing peptide-like structures known as α-acylamino carboxamides. The use of a functionally rich component like 4-bromo-1-chloro-2-isothiocyanatobenzene in such a reaction would lead to complex products with multiple points for further diversification, owing to the presence of the halogen atoms.

Aryl isothiocyanates can also participate in other MCRs. For example, a three-component reaction of an amine, carbon disulfide, and an isocyanide can lead to iminopyrrolidines. The versatility of the isothiocyanate group allows it to be a key player in the design of novel MCRs for the synthesis of diverse heterocyclic libraries.

Development of Novel Building Blocks for Advanced Organic Synthesis

4-Bromo-1-chloro-2-isothiocyanatobenzene is itself a novel building block, or synthon, for advanced organic synthesis. Its utility stems from the orthogonal reactivity of its three functional groups.

The Isothiocyanate Group: As detailed above, this group is the primary site for reactions leading to the formation of a wide variety of heterocyclic systems. Its electrophilic carbon atom is susceptible to attack by nucleophiles, initiating cyclization cascades.

The Bromo and Chloro Groups: These halogen atoms provide opportunities for further molecular elaboration through cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. This allows for the introduction of aryl, alkyl, or alkynyl substituents onto the benzene (B151609) ring, significantly increasing the molecular complexity of the synthesized compounds. The differential reactivity of bromine and chlorine can also be exploited for selective, stepwise functionalization.

The combination of these reactive sites in a single molecule allows for a modular approach to synthesis. A heterocyclic core can first be constructed via the isothiocyanate group, and the resulting product can then be further decorated by leveraging the reactivity of the halogen atoms. This makes 4-bromo-1-chloro-2-isothiocyanatobenzene a powerful tool for generating chemical diversity and for the targeted synthesis of complex molecules with potential applications in materials science and medicinal chemistry.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Bromo-1-chloro-2-isothiocyanatobenzene, and how can reaction conditions be tailored to improve yield?

To synthesize 4-Bromo-1-chloro-2-isothiocyanatobenzene, a common approach involves introducing the isothiocyanate (-NCS) group to a pre-functionalized aromatic ring. A two-step method is often employed:

Halogenation and Substitution : Start with a bromo-chloro-benzene precursor (e.g., 4-bromo-1-chloro-2-aminobenzene). Protect the amine group, then perform thiophosgene (Cl₂C=S) or thiocyanate (KSCN) reactions under controlled pH (pH 7–9) to avoid side reactions like hydrolysis .

Purification : Use column chromatography with non-polar solvents (hexane/ethyl acetate) to isolate the product. Yield optimization may require low temperatures (0–5°C) during thiophosgene addition to minimize decomposition.

Key Considerations : Monitor reaction progress via TLC or HPLC. Evidence from analogous isothiocyanato compounds (e.g., 1-chloro-2-isothiocyanato-4-methoxybenzene) suggests that electron-withdrawing groups (Br, Cl) enhance electrophilic substitution kinetics .

Q. What spectroscopic and crystallographic techniques are most reliable for characterizing 4-Bromo-1-chloro-2-isothiocyanatobenzene?

- NMR Spectroscopy : Use ¹H/¹³C NMR to confirm substitution patterns. The isothiocyanate group (-NCS) shows characteristic deshielded carbons (~130–140 ppm for C=S) .

- IR Spectroscopy : The -NCS group exhibits a strong absorption band near 2050–2150 cm⁻¹ (C≡N stretch) .

- X-Ray Crystallography : For unambiguous structural confirmation, employ SHELX programs (e.g., SHELXL) for refinement. Single-crystal diffraction resolves bond angles and distances, critical for validating steric effects from bromo/chloro substituents .

Validation : Cross-reference data with computational models (DFT calculations) to resolve ambiguities in crowded spectral regions .

Q. What safety protocols are critical when handling 4-Bromo-1-chloro-2-isothiocyanatobenzene in laboratory settings?

- Ventilation : Use fume hoods with >0.5 m/s airflow to prevent inhalation of volatile isothiocyanate vapors .

- PPE : Wear nitrile gloves, safety goggles, and lab coats. Respiratory protection (e.g., N95 masks) is mandatory during powder handling .

- Spill Management : Neutralize spills with sodium bicarbonate (NaHCO₃) to degrade reactive -NCS groups, followed by absorption with inert materials (vermiculite) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reactivity data for 4-Bromo-1-chloro-2-isothiocyanatobenzene under varying solvent systems?

Contradictions often arise from solvent polarity effects. For example:

- Polar Protic Solvents (e.g., MeOH) : May hydrolyze -NCS to -NH₂, especially at elevated temperatures.

- Non-Polar Solvents (e.g., DCM) : Stabilize the isothiocyanate group but slow down nucleophilic substitutions.

Q. Methodological Approach :

Conduct kinetic studies using UV-Vis spectroscopy to track -NCS stability.

Compare reaction outcomes in solvents of varying Gutmann donor numbers.

Use computational solvent modeling (COSMO-RS) to predict solvation effects .

Q. What strategies mitigate competing side reactions (e.g., dimerization) during cross-coupling reactions involving 4-Bromo-1-chloro-2-isothiocyanatobenzene?

The bromo and chloro substituents enable Suzuki or Ullmann couplings, but the -NCS group may dimerize via thiourea formation. Mitigation strategies include:

- Catalyst Optimization : Use Pd(PPh₃)₄ with bulky ligands to sterically hinder dimerization.

- Temperature Control : Perform reactions at ≤60°C to reduce thermal activation of side pathways.

- Protecting Groups : Temporarily mask -NCS with trimethylsilyl (TMS) groups, then deprotect post-coupling .

Validation : Analyze reaction mixtures via LC-MS to identify byproducts and adjust catalyst loading .

Q. How do electronic effects from bromo and chloro substituents influence the electrophilic reactivity of the isothiocyanate group?

The electron-withdrawing Br and Cl groups deactivate the benzene ring, reducing electrophilic substitution rates at the -NCS site. However, they enhance stability against nucleophilic attack.

Q. Experimental Design :

Perform Hammett studies with para-substituted analogs to quantify substituent effects.

Use cyclic voltammetry to measure redox potentials, correlating with electrophilicity .

Compare DFT-calculated LUMO energies of derivatives to predict reactivity trends .

Q. What decomposition pathways are observed for 4-Bromo-1-chloro-2-isothiocyanatobenzene under thermal stress, and how can stability be improved?

Thermogravimetric analysis (TGA) reveals two primary pathways:

Thiocyanate Isomerization : -NCS converts to -SCN at >120°C.

Aromatic Dehalogenation : Loss of Br or Cl at >200°C.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.